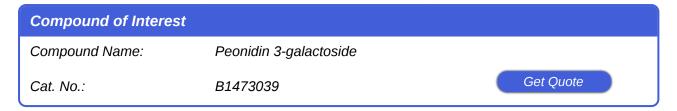


Peonidin 3-galactoside: A Comprehensive Technical Guide on Physicochemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-galactoside is a naturally occurring anthocyanin, a subclass of flavonoids responsible for the vibrant red, purple, and blue pigments in numerous fruits and flowers. As a glycosylated derivative of peonidin, it is found in various dietary sources, including berries and colored grains. Beyond its role as a natural colorant, **Peonidin 3-galactoside** is gaining increasing attention from the scientific community for its potential therapeutic applications, attributed to its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the physicochemical properties and stability of **Peonidin 3-galactoside**, offering crucial information for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Peonidin 3-galactoside** is fundamental for its extraction, purification, formulation, and for interpreting its biological activity. Key properties are summarized in the table below.



Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₂₃ O ₁₁ + (cationic form) C ₂₂ H ₂₃ ClO ₁₁ (chloride salt)	[1][2]
Molecular Weight	463.4 g/mol (cationic form) 498.9 g/mol (chloride salt)	[1][2]
Appearance	Dark red/purple powder	[2]
Solubility	- Predicted water solubility: 0.42 g/L - Described as "practically insoluble in water" - Also described as "highly water-soluble" (likely referring to the chloride salt form) - Soluble in methanol and ethanol	[2][3]
Predicted logP	1.18	[3]
Predicted pKa	Strongest Acidic: 6.40 Strongest Basic: -2.98	[4]
Melting Point	Not experimentally determined	
UV-Vis λmax	Approximately 280 nm and 520 nm	[2]

The solubility of **Peonidin 3-galactoside** in aqueous solutions appears to be dependent on its salt form. While the aglycone and free glycoside may have limited water solubility, the chloride salt form is reported to be highly soluble. It is crucial for researchers to consider the specific form of the compound they are working with.

Spectral Data

Spectroscopic data is essential for the identification and quantification of **Peonidin 3-galactoside**.

NMR Spectroscopy



The following are reported ¹H and ¹³C NMR chemical shifts for **Peonidin 3-galactoside**.

Nucleus	Chemical Shifts (δ, ppm)	
¹ H NMR	8.89 (s, 1H), 8.12 (d, J=2.2 Hz, 1H), 7.82 (dd, J=8.6, 2.2 Hz, 1H), 7.01 (d, J=8.6 Hz, 1H), 6.78 (d, J=1.9 Hz, 1H), 6.54 (d, J=1.9 Hz, 1H), 5.40 (d, J=7.8 Hz, 1H), 3.99 (s, 3H), 3.85-3.50 (m, 6H)	
¹³ C NMR	162.2, 148.9, 145.8, 157.9, 113.8, 157.5, 102.7, 134.1, 122.9, 116.9, 113.1, 169.1, 103.1, 76.5, 74.2, 71.8, 68.9, 61.2, 56.8	

Note: NMR data can vary slightly depending on the solvent and instrument used.

Stability of Peonidin 3-galactoside

The stability of anthocyanins is a critical factor that influences their biological activity and application in various products. **Peonidin 3-galactoside**, like other anthocyanins, is susceptible to degradation under certain environmental conditions.

Effect of pH

The color and stability of **Peonidin 3-galactoside** are highly dependent on pH. In acidic conditions (pH < 3), it exists predominantly in its most stable and colored flavylium cation form. As the pH increases towards neutral and alkaline conditions, it undergoes structural transformations to less stable and colorless forms, such as the carbinol pseudobase and chalcone. This degradation is often reversible to some extent upon re-acidification, but prolonged exposure to neutral or alkaline pH can lead to irreversible degradation.

Effect of Temperature

Temperature is a major factor affecting the stability of **Peonidin 3-galactoside**. It is reported to be easily degraded by hydrolysis and/or hydrogenation at temperatures above 40°C[2]. Thermal degradation typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the anthocyanin. For long-term storage, it is recommended to keep **Peonidin 3-galactoside** in the dark and at low temperatures, preferably below -5°C[2].



Effect of Light

Exposure to light, particularly UV radiation, can accelerate the degradation of **Peonidin 3-galactoside**. Therefore, it is essential to protect solutions and solid samples from light to maintain their integrity.

Comparative Stability

Studies on other peonidin glycosides, such as Peonidin 3-glucoside, can provide insights into the stability of **Peonidin 3-galactoside**. Generally, methylation of the B-ring, as seen in peonidin, enhances stability compared to anthocyanidins with more hydroxyl groups like cyanidin. Glycosylation also generally increases the stability of the anthocyanidin aglycone.

Table of Factors Affecting Peonidin 3-galactoside Stability

Factor	Effect on Stability	Recommendations for Handling and Storage
рН	Most stable at pH < 3. Degradation increases as pH approaches neutrality and alkalinity.	Maintain in acidic conditions. Prepare fresh solutions in neutral or alkaline buffers immediately before use.
Temperature	Degradation accelerates at temperatures > 40°C.	Store at low temperatures (< -5°C). Avoid repeated freeze-thaw cycles.
Light	Exposure to light, especially UV, promotes degradation.	Store in amber vials or protect from light.
Oxygen	Can contribute to oxidative degradation.	Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage of sensitive samples.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to **Peonidin 3-galactoside**.



Extraction and Purification from Natural Sources

This protocol describes a general method for the extraction and purification of **Peonidin 3-galactoside** from plant materials such as berries.

- 1. Extraction a. Sample Preparation: Homogenize fresh or frozen plant material to a fine powder. b. Solvent Extraction: Macerate the powdered material in an acidified methanol or ethanol solution (e.g., 80% methanol with 0.1% HCl) at a solid-to-solvent ratio of 1:10 (w/v). c. Incubation: Stir the mixture for 2-4 hours at room temperature in the dark. d. Filtration and Concentration: Filter the extract to remove solid residues. Concentrate the filtrate under reduced pressure at a temperature below 40°C.
- 2. Purification using Solid-Phase Extraction (SPE) a. Column Conditioning: Activate a C18 SPE cartridge by washing with methanol followed by acidified water (e.g., water with 0.1% HCl). b. Sample Loading: Dissolve the concentrated extract in a minimal volume of acidified water and load it onto the conditioned cartridge. c. Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities. d. Elution: Elute the anthocyanins with acidified methanol. e. Solvent Evaporation: Evaporate the methanol to obtain the purified **Peonidin 3-galactoside** fraction.

HPLC Analysis for Quantification and Purity Assessment

- 1. Chromatographic Conditions
- HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g.,
 4.6 x 250 mm, 5 μm) and a Diode Array Detector (DAD) or UV-Vis detector.
- Mobile Phase A: 5% formic acid in water.
- Mobile Phase B: 5% formic acid in methanol.
- Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the anthocyanins.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 520 nm.



- Column Temperature: 30°C.
- 2. Sample Preparation
- Dissolve the sample in the initial mobile phase composition and filter through a 0.45 μ m syringe filter before injection.

Stability Study Protocol

This protocol outlines a method to assess the stability of **Peonidin 3-galactoside** under different conditions.

- 1. Sample Preparation:
- Prepare a stock solution of purified Peonidin 3-galactoside in an appropriate acidic solvent.
- Prepare buffer solutions at various pH values (e.g., pH 3, 5, 7).
- Dilute the stock solution in each buffer to a known concentration.
- 2. Incubation Conditions:
- Temperature: Aliquot the solutions into vials and incubate at different temperatures (e.g., 25°C, 40°C, 60°C) in the dark.
- Light: For photostability, expose a set of vials to a controlled light source (e.g., a UV lamp or a light chamber) at a constant temperature. Keep a parallel set in the dark as a control.
- 3. Time-Point Analysis:
- At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
- Immediately analyze the concentration of **Peonidin 3-galactoside** using the HPLC method described above.
- 4. Data Analysis:
- Plot the concentration of Peonidin 3-galactoside versus time for each condition.



• Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t1/2) for each condition.

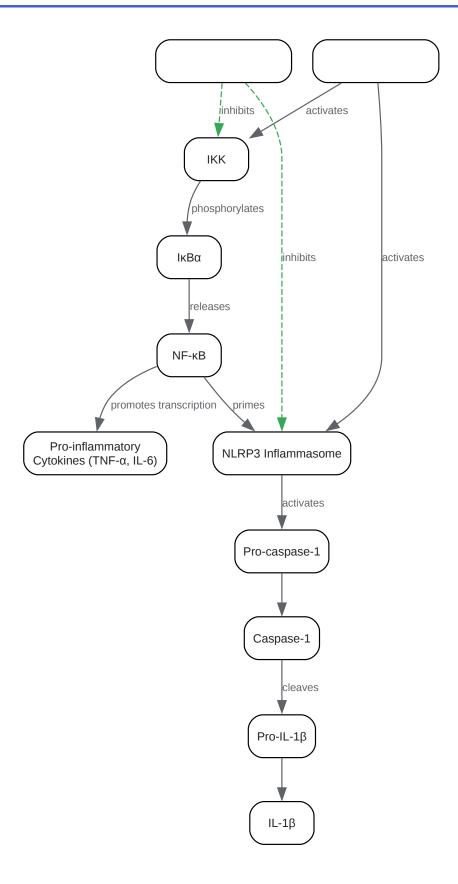
Signaling Pathways and Biological Activity

While direct studies on the signaling pathways modulated by **Peonidin 3-galactoside** are limited, research on the structurally similar Peonidin 3-glucoside and other anthocyanins provides strong indications of its potential biological activities and mechanisms of action.

Anti-inflammatory Activity

Anthocyanins, including peonidin glycosides, are known to exert anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism involves the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Under inflammatory stimuli, NF- κ B is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β . Peonidin 3-glucoside has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response that leads to the production of active IL-1 β .





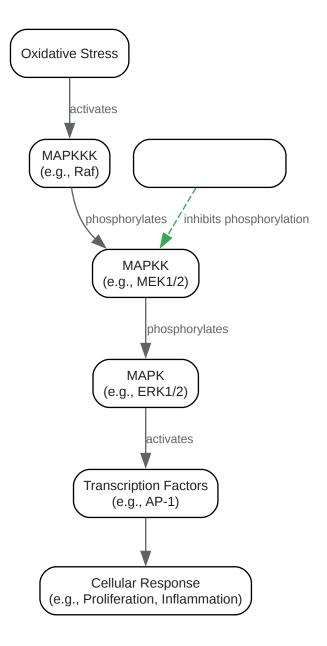
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Caption: Putative anti-inflammatory signaling pathway of Peonidin 3-galactoside.



Antioxidant Activity and MAPK Pathway

The antioxidant properties of anthocyanins are well-documented. They can directly scavenge free radicals and also modulate endogenous antioxidant defense systems. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes, including stress responses. Peonidin 3-glucoside has been shown to inhibit the phosphorylation of ERK1/2, a component of the MAPK pathway, which can be activated by oxidative stress. By modulating the MAPK pathway, **Peonidin 3-galactoside** may help to mitigate cellular damage caused by oxidative stress.



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Caption: Potential modulation of the MAPK signaling pathway by **Peonidin 3-galactoside**.

Conclusion

Peonidin 3-galactoside is a promising natural compound with potential applications in the pharmaceutical and nutraceutical industries. This technical guide has provided a comprehensive overview of its physicochemical properties and stability, highlighting the importance of factors such as pH, temperature, and light in its handling and storage. The detailed experimental protocols offer a practical framework for researchers working with this compound. While further research is needed to fully elucidate its specific biological mechanisms, the available data on related compounds suggest that **Peonidin 3-galactoside** likely exerts its beneficial effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. This guide serves as a valuable resource to support the ongoing research and development of **Peonidin 3-galactoside** for various health applications.

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